molecular formula C17H21ClN4O2 B6934736 N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide

N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide

Cat. No.: B6934736
M. Wt: 348.8 g/mol
InChI Key: CLTRGEMNMYUVEX-UHFFFAOYSA-N
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Description

N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives

Properties

IUPAC Name

N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-3-14(23)22-9-5-6-11(10-22)16(24)20-17-19-13-8-4-7-12(18)15(13)21(17)2/h4,7-8,11H,3,5-6,9-10H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTRGEMNMYUVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)NC2=NC3=C(N2C)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. Subsequent chlorination and methylation steps introduce the 7-chloro-1-methyl groups. The final step involves the coupling of the benzimidazole derivative with propanoylpiperidine-3-carboxamide under suitable reaction conditions, such as the use of coupling reagents like carbodiimides.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) compounds.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) compounds, acidic or basic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether or alcohol solvents.

  • Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzimidazoles or derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzimidazole core is valuable in the design of new pharmaceuticals and materials.

Biology: N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives can be used to investigate biological pathways and mechanisms.

Medicine: This compound and its derivatives have been explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to develop new drugs based on this structure for various therapeutic applications.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure makes it suitable for various applications requiring specific chemical properties.

Mechanism of Action

The mechanism by which N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell proliferation or induce apoptosis by targeting specific signaling pathways.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.

  • Piperidine derivatives: Compounds containing the piperidine ring structure, which can vary in substitution patterns.

  • Propanoyl derivatives: Compounds with propanoyl groups attached to different molecular frameworks.

Uniqueness: N-(7-chloro-1-methylbenzimidazol-2-yl)-1-propanoylpiperidine-3-carboxamide is unique due to its specific combination of benzimidazole, chloro, methyl, and propanoylpiperidine-3-carboxamide groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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